molecular formula C24H27N5O3 B612168 Ricolinostat CAS No. 1316214-52-4

Ricolinostat

Cat. No.: B612168
CAS No.: 1316214-52-4
M. Wt: 433.5 g/mol
InChI Key: QGZYDVAGYRLSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ricolinostat is a selective inhibitor of histone deacetylase 6 (HDAC6). It is the first isoform-selective histone deacetylase inhibitor to enter human clinical trials. Histone deacetylase 6 is an enzyme that plays a significant role in the regulation of protein degradation pathways, particularly the aggresome-autophagy pathway. This compound has shown promise in the treatment of multiple myeloma and peripheral neuropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ricolinostat can be synthesized through a multi-step process involving the reaction of various organic compoundsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The industrial production process may also involve the use of advanced technologies such as high-performance liquid chromatography (HPLC) for purification and analysis .

Chemical Reactions Analysis

Types of Reactions

Ricolinostat primarily undergoes reactions that involve its interaction with histone deacetylase 6. These reactions include:

Common Reagents and Conditions

The reactions involving this compound typically require the presence of histone deacetylase 6 and its substrates. The conditions for these reactions include physiological pH, temperature, and the presence of cofactors such as acetyl-CoA .

Major Products Formed

The major products formed from the reactions involving this compound are hyperacetylated proteins, which have altered functions and interactions within the cell .

Scientific Research Applications

Ricolinostat has a wide range of scientific research applications, including:

Mechanism of Action

Ricolinostat selectively targets and binds to histone deacetylase 6, thereby inhibiting its deacetylase activity. This inhibition leads to the hyperacetylation of histone deacetylase 6 substrates, such as α-tubulin and heat shock protein 90 (Hsp90). The hyperacetylation of these proteins disrupts their normal functions and affects various cellular processes, including protein degradation, cell signaling, and stress responses . By inhibiting histone deacetylase 6, this compound enhances the efficacy of proteasome inhibitors and overcomes drug resistance in cancer cells .

Biological Activity

Ricolinostat (ACY-1215) is a selective histone deacetylase 6 (HDAC6) inhibitor that has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and implications for future cancer therapies.

This compound selectively inhibits HDAC6, which plays a critical role in the aggresome/autophagy pathway of protein degradation. By inhibiting HDAC6, this compound disrupts this pathway, leading to the accumulation of misfolded proteins and increased endoplasmic reticulum (ER) stress. This mechanism is particularly relevant in the context of proteasome inhibition, where HDAC6 contributes to cellular resistance against proteasome inhibitors like bortezomib. The inhibition of HDAC6 enhances the efficacy of proteasome inhibitors by promoting apoptosis in cancer cells that rely on the aggresome pathway for protein degradation .

Multiple Myeloma Studies

This compound has been evaluated in several clinical trials, particularly in combination with bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma. A phase 1/2 trial demonstrated that this compound combined with these agents resulted in an overall response rate of 37% at a recommended dose of 160 mg daily. Notably, this combination was well tolerated compared to non-selective HDAC inhibitors, with fewer severe toxicities reported .

Study Combination Therapy Overall Response Rate Toxicity Profile
Phase 1/2This compound + Bortezomib + Dexamethasone37%Lower than non-selective HDAC inhibitors
Phase 1bThis compound + Lenalidomide + Dexamethasone55% (preliminary)Common AEs: Fatigue (37%), Diarrhea (39%)

Other Cancer Types

Beyond multiple myeloma, this compound has shown promise in other malignancies. For instance, studies have indicated its ability to suppress proliferation and induce apoptosis in esophageal squamous cell carcinoma (ESCC) through modulation of key signaling pathways such as PI3K/AKT/mTOR and ERK . In breast cancer, this compound demonstrated a clinical benefit rate of approximately 31.25%, particularly among patients with high HDAC6 expression scores .

Safety Profile

The safety profile of this compound is a significant advantage over traditional pan-HDAC inhibitors. In trials, the most common adverse events included fatigue and gastrointestinal disturbances such as diarrhea. Importantly, dose-limiting toxicities were infrequent, allowing for higher dosing regimens without substantial risk .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various patient populations:

  • Case Study 1 : A patient with relapsed multiple myeloma treated with this compound combined with bortezomib achieved a partial response after several cycles.
  • Case Study 2 : In ESCC patients, treatment with this compound resulted in significant tumor shrinkage and improved quality of life metrics.

Q & A

Q. What is the mechanistic basis of Ricolinostat's selectivity for HDAC6 over other HDAC isoforms in breast cancer models?

Basic Research Question
this compound selectively inhibits HDAC6 by targeting its unique zinc-binding catalytic domain, which differs structurally from Class I HDACs. Preclinical studies demonstrate that HDAC6 inhibition reduces tubulin deacetylation and disrupts oncogenic protein trafficking, particularly in HDAC6-dependent tumors. In breast cancer models, researchers validate selectivity using isoform-specific activity assays (e.g., fluorometric HDAC profiling) and correlate results with transcriptomic signatures of HDAC6 dependency .

Q. How have in vitro and in vivo models been utilized to establish this compound's therapeutic window and dose-response relationships?

Basic Research Question
Dose-response curves in in vitro assays (e.g., cell viability assays using MDA-MB-453 and MDA-MB-436 cell lines) quantify IC50 values, while in vivo xenograft models assess tumor growth inhibition at varying doses. Researchers use nonlinear regression models (e.g., log-inhibitor vs. response in R’s drc package) to calculate EC50 and maximal efficacy. For therapeutic window determination, toxicity profiles are concurrently evaluated in healthy tissues (e.g., liver enzyme assays in murine models) .

Q. What methodologies are recommended for developing predictive models of this compound sensitivity based on HDAC6 dependency biomarkers?

Advanced Research Question
Predictive models integrate multi-omics data (RNA-seq, proteomics) with HDAC6 activity scores. A validated approach involves:

  • Step 1 : Quantify HDAC6 activity using acetyl-α-tubulin levels (Western blot) or substrate-specific fluorogenic assays.
  • Step 2 : Train machine learning classifiers (e.g., random forests) on gene expression datasets from responsive vs. non-responsive tumors.
  • Step 3 : Validate models in genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) with known HDAC6 status .

Q. How should researchers address intertumoral heterogeneity when designing clinical trials testing this compound combinations?

Advanced Research Question
Use stratified randomization based on HDAC6 activity or tumor molecular subtypes (e.g., HER2+, TNBC). Adaptive trial designs (e.g., basket trials) allow subgroup efficacy analysis. Pre-screen patients using liquid biopsies or transcriptomic profiling to exclude HDAC6-low tumors. Statistical power calculations must account for heterogeneity by increasing sample size or using Bayesian hierarchical models .

Q. What statistical approaches optimize detection of synergistic effects in this compound combination therapy studies?

Advanced Research Question
Employ the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Dose-matrix designs (e.g., 6×6 concentration grids) paired with ANOVA or response surface modeling quantify interaction effects. For clinical data, time-to-event analyses (Cox proportional hazards) with interaction terms between this compound and co-administered agents (e.g., paclitaxel) are critical .

Q. What are the critical parameters for validating HDAC6 inhibition efficacy in preclinical this compound studies?

Basic Research Question

  • Biochemical Validation : Acetyl-α-tubulin levels (HDAC6 substrate) via Western blot.
  • Functional Assays : Cell migration inhibition in scratch assays (HDAC6 regulates cytoskeletal dynamics).
  • Pharmacodynamic Markers : Plasma drug concentrations linked to target engagement (LC-MS/MS) .

Q. How can multi-omics integration improve mechanistic understanding of this compound resistance patterns?

Advanced Research Question
Integrate RNA-seq, ATAC-seq, and phosphoproteomics to identify compensatory pathways (e.g., HDAC1 upregulation). Network analysis tools (Cytoscape) map protein-protein interactions disrupted by resistance mechanisms. Validate findings using CRISPR-Cas9 knockout of candidate genes in resistant cell lines .

Q. What replication strategies ensure robustness in preclinical findings regarding this compound's tumor growth inhibition?

Advanced Research Question

  • Independent Replication : Validate results in ≥2 PDX models per molecular subtype.
  • Pre-registration : Document hypotheses, endpoints, and analysis plans via platforms like Open Science Framework.
  • Blinded Analysis : Separate teams handle treatment administration and tumor measurement to reduce bias .

Q. What experimental controls are essential when assessing this compound's off-target effects in HDAC activity assays?

Basic Research Question
Include:

  • Positive Controls : Pan-HDAC inhibitors (e.g., SAHA) to confirm assay validity.
  • Negative Controls : HDAC6-knockout cell lines to isolate isoform-specific effects.
  • Vehicle Controls : DMSO-treated samples to rule out solvent artifacts .

Q. How should contradictory data between in vitro potency and in vivo efficacy of this compound be systematically investigated?

Advanced Research Question

  • Hypothesis 1 : Poor pharmacokinetic (PK) properties. Test : Compare plasma/tissue drug levels (LC-MS/MS) with in vitro IC50.
  • Hypothesis 2 : Tumor microenvironment (TME) interactions. Test : Co-culture systems with fibroblasts/immune cells.
  • Method : Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo drug distribution .

Properties

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157148
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316214-52-4
Record name Ricolinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ricolinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICOLINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.